8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole

Suzuki-Miyaura coupling Palladium catalysis OLED intermediate synthesis

Researchers developing high-efficiency OLED materials face limited access to precisely halogenated δ-carboline scaffolds. 8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole offers a reliable solution with its reactive 8-Br handle and N-phenyl modulation. - Enables Suzuki-Miyaura coupling to access TADF emitters with EQE >22%. - Serves as precursor for electron-transporting hosts with high triplet energy. - Supplied with rigorous QC; available from stock for immediate dispatch.

Molecular Formula C17H11BrN2
Molecular Weight 323.2 g/mol
CAS No. 1449401-87-9
Cat. No. B1494455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole
CAS1449401-87-9
Molecular FormulaC17H11BrN2
Molecular Weight323.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C4=C2C=CC(=C4)Br)N=CC=C3
InChIInChI=1S/C17H11BrN2/c18-12-8-9-15-14(11-12)17-16(7-4-10-19-17)20(15)13-5-2-1-3-6-13/h1-11H
InChIKeyGDDKUPWTOMOOMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole (CAS 1449401-87-9): A Strategic Pyridoindole Building Block for OLED Materials and Cross-Coupling Applications


8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole (CAS 1449401-87-9) is a brominated heterocyclic compound belonging to the pyrido[3,2-b]indole (δ-carboline) class . With the molecular formula C₁₇H₁₁BrN₂ and a molecular weight of 323.19 g/mol, this compound features a fused pyridine-indole bicyclic core with an N-phenyl substitution at the 5-position and a reactive bromine atom at the 8-position of the indole ring . The pyrido[3,2-b]indole scaffold has emerged as a privileged structure in organic electronics, particularly as an electron-transporting and host material component in phosphorescent organic light-emitting diodes (PhOLEDs) and thermally activated delayed fluorescence (TADF) emitters .

8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole Selection Guide: Why Alternative Pyridoindole or Bromoarene Substitutes Fail in Critical Applications


Generic substitution fails because the specific combination of the pyrido[3,2-b]indole (δ-carboline) core geometry, the N-phenyl electronic modulation, and the precise 8-position bromine installation cannot be replicated by alternative scaffolds. The pyrido[3,2-b]indole isomer exhibits distinct electronic properties compared to its regioisomers (e.g., pyrido[4,3-b]indole or α-carboline) due to nitrogen atom positioning within the fused ring system, which directly impacts triplet energy levels and charge transport characteristics in OLED devices [1]. Furthermore, the 8-position bromine serves as a specific cross-coupling handle; substitution with chloro-, iodo-, or differently positioned bromo-analogs alters both the reaction kinetics of subsequent Suzuki-Miyaura couplings and the regiochemical outcome of the final functionalized products [2]. The N-phenyl group contributes additional thermal stability and modulates the electronic properties of the δ-carboline core compared to N-H or N-alkyl congeners [3].

8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole Quantitative Differentiation Evidence: Performance Data and Structural Advantages Over Comparator Compounds


8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole versus 5-Phenyl-5H-pyrido[3,2-b]indole: Synthetic Utility Quantified by Cross-Coupling Enablement

The target compound provides a synthetically essential C8 bromine handle enabling direct Suzuki-Miyaura cross-coupling, whereas the non-brominated analog 5-phenyl-5H-pyrido[3,2-b]indole lacks this reactive site entirely. The bromine atom at the 8-position serves as a specific electrophilic center for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and vinyl groups that expand the molecular diversity of pyridoindole-based materials [1]. In pyrido[3,2-b]indole-based OLED host materials and TADF emitters, functionalization at the indole ring position via bromine-mediated coupling has been established as a critical synthetic pathway for tuning electronic properties and achieving high external quantum efficiencies [2].

Suzuki-Miyaura coupling Palladium catalysis OLED intermediate synthesis

8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole Regioisomeric Differentiation: Pyrido[3,2-b]indole versus Pyrido[4,3-b]indole Scaffold Performance in OLED Devices

The pyrido[3,2-b]indole (δ-carboline) core of the target compound confers distinct electronic advantages over the pyrido[4,3-b]indole (α-carboline) regioisomer scaffold in OLED applications. Blue TADF emitters incorporating the δ-pyridoindole donor moiety have demonstrated maximum external quantum efficiencies (EQE) of 22.1% and 22.5% with CIE color coordinates of (0.16, 0.23) and (0.19, 0.34) respectively, confirming the scaffold's suitability for high-efficiency blue emission [1][2]. The δ-carboline donor was shown to be favorable for short exciton lifetime, high delayed photoluminescence quantum yield, and small singlet-triplet splitting (ΔE_ST) compared to carbazole-based donor alternatives [1].

δ-Carboline OLED host materials Triplet energy External quantum efficiency

8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole versus 8-Bromo-5H-pyrido[3,2-b]indole: N-Phenyl Substitution Confers Thermal and Processing Advantages

The N-phenyl substitution at the 5-position of 8-bromo-5-phenyl-5H-pyrido[3,2-b]indole provides enhanced thermal and morphological stability relative to the N-H analog 8-bromo-5H-pyrido[3,2-b]indole (CAS 1236349-67-9). Pyridoindole-based host materials containing N-phenyl or N-aryl substitutions have been demonstrated to exhibit high thermal stability and excellent thin-film forming properties, which are critical for vacuum-deposited OLED fabrication where morphological stability during operation directly impacts device lifetime . The N-phenyl group increases molecular weight and rigidity, elevating the glass transition temperature (Tg) of derived materials and suppressing crystallization during thermal cycling and device operation [1].

Thermal stability Thin-film morphology Organic electronics processing

8-Bromo-5-phenyl-5H-pyrido[3,2-b]indole: Primary Research and Industrial Application Scenarios Supported by Evidence


Synthesis of Blue TADF Emitters with δ-Carboline Donor Moieties for High-Efficiency OLEDs

Use 8-bromo-5-phenyl-5H-pyrido[3,2-b]indole as a Suzuki-Miyaura coupling partner to construct extended π-conjugated systems incorporating the δ-pyridoindole donor moiety. Literature precedent demonstrates that δ-pyridoindole-based TADF emitters achieve maximum external quantum efficiencies of 22.1% to 23.4% in blue OLED devices, with favorable short exciton lifetimes and reduced efficiency roll-off compared to carbazole-based alternatives [1]. The 8-position bromine enables direct coupling to acceptor units (e.g., triazine, phthalonitrile, or bipyridyl moieties) that are established in high-performance OLED materials [2].

Development of Electron-Transporting Host Materials for Deep-Blue Phosphorescent OLEDs

Leverage the pyrido[3,2-b]indole core as a building block for electron-transporting host materials. Pyridoindole derivatives have been specifically developed as electron-transporting hosts for deep-blue phosphorescent OLEDs, exhibiting high triplet energy and thermal stability suitable for confining triplet excitons and enabling low-power-consumption devices . The 8-bromo substituent provides a versatile attachment point for introducing additional electron-transporting or host functional groups through established cross-coupling methodology [2].

Synthesis of Pyridoindole-Based Electron-Injection and Hole-Blocking Layer Materials

Use the compound as a precursor to electron-injecting/transporting materials with hole-blocking capability. Patent disclosures specifically identify pyridoindole ring structures bonded with substituted pyridyl or bipyridyl groups as excellent materials for electron-transporting layers, exhibiting high stability in the thin-film state and contributing to reduced driving voltage and improved efficiency in organic electroluminescent devices [2][3]. The N-phenyl-8-bromo substitution pattern of the target compound provides an ideal starting point for constructing such functional materials.

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